molecular formula C13H19NO2 B2400797 [4-(Oxan-4-ylmethoxy)phenyl]methanamine CAS No. 1342293-07-5

[4-(Oxan-4-ylmethoxy)phenyl]methanamine

Cat. No.: B2400797
CAS No.: 1342293-07-5
M. Wt: 221.3
InChI Key: PLPOKAFSKWRBIA-UHFFFAOYSA-N
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Description

[4-(Oxan-4-ylmethoxy)phenyl]methanamine: is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a phenyl group via a methoxy linkage, and an amine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxan-4-ylmethoxy)phenyl]methanamine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using tetrahydropyran as a starting material.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the phenyl ring.

    Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Oxan-4-ylmethoxy)phenyl]methanamine can undergo oxidation reactions, where the amine group is converted to a nitro group or an amide under suitable conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and reaction conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives, amides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

[4-(Oxan-4-ylmethoxy)phenyl]methanamine: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-(Oxan-4-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-(Tetrahydro-2H-pyran-4-yl)methoxy]phenylmethanamine: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    [4-(Methoxy)phenyl]methanamine: Lacks the oxane ring, simpler structure.

    [4-(Ethoxy)phenyl]methanamine: Similar to the methoxy derivative but with an ethoxy group.

Uniqueness

  • The presence of the oxane ring in [4-(Oxan-4-ylmethoxy)phenyl]methanamine provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.
  • The combination of the methoxy group and the amine group on the phenyl ring allows for versatile chemical modifications and potential applications in various fields.

Properties

IUPAC Name

[4-(oxan-4-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,12H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPOKAFSKWRBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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